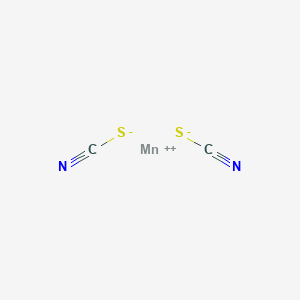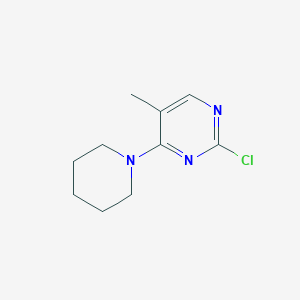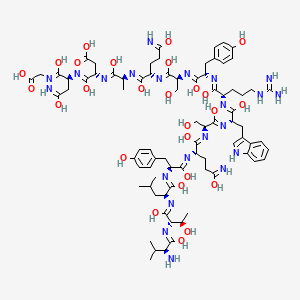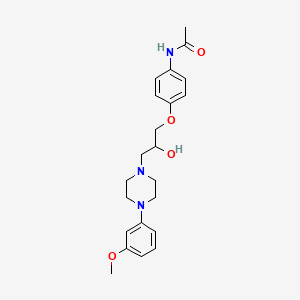
Manganese dithiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese dithiocyanate is an inorganic compound with the chemical formula Mn(SCN)₂. It is known for its unique properties and applications in various fields of science and industry. The compound consists of a manganese ion coordinated with two thiocyanate ligands, forming a complex that exhibits interesting chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese dithiocyanate can be synthesized through the reaction of manganese salts with thiocyanate salts. One common method involves the reaction of manganese(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: Manganese dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of thiocyanate ligands with other ligands such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of manganese oxides, while substitution reactions can yield various manganese complexes.
Aplicaciones Científicas De Investigación
Manganese dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of manganese dithiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate ligands can coordinate with metal centers in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
Manganese(II) chloride: Similar in terms of manganese content but lacks the thiocyanate ligands.
Manganese(II) sulfate: Another manganese compound with different ligands and properties.
Iron dithiocyanate: Shares the thiocyanate ligands but has iron as the central metal instead of manganese.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of thiocyanate ligands. This gives it distinct chemical and physical properties compared to other manganese compounds.
Propiedades
| 25327-03-1 | |
Fórmula molecular |
C2MnN2S2 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
Clave InChI |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
SMILES canónico |
C(#N)[S-].C(#N)[S-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/no-structure.png)



